molecular formula C10H22N4O4 B12566503 Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 192313-54-5

Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-

Cat. No.: B12566503
CAS No.: 192313-54-5
M. Wt: 262.31 g/mol
InChI Key: KTMOZIWLEVGBED-UHFFFAOYSA-N
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Description

Ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]-, also known as N,N’-bis(2-hydroxyethyl)ethylenediamine, is an organic compound with the molecular formula C6H16N2O2. It is a colorless liquid that is soluble in water and various organic solvents. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]- can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

H2NCH2CH2NH2 + 2(CH2CH2O) → H2NCH2CH2N(CH2CH2OH)2\text{H2NCH2CH2NH2 + 2(CH2CH2O) → H2NCH2CH2N(CH2CH2OH)2} H2NCH2CH2NH2 + 2(CH2CH2O) → H2NCH2CH2N(CH2CH2OH)2

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where ethylenediamine and ethylene oxide are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides (R-X) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxamides.

    Reduction: Formation of ethylenediamine and other simpler amines.

    Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

Ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]- is used in various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Used in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.

    Industry: Used in the production of polymers, resins, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]- involves its ability to form stable complexes with metal ions. This property makes it useful as a chelating agent, where it binds to metal ions and prevents them from participating in unwanted chemical reactions. The compound’s hydroxyl and amine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-hydroxyethyl)oxamide: Similar in structure but with different functional groups.

    N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains additional hydroxyl groups.

    Ethylenediamine-N,N’-diacetic acid: Contains carboxyl groups instead of hydroxyl groups.

Uniqueness

Ethanediamide, N,N’-bis[2-[(2-hydroxyethyl)amino]ethyl]- is unique due to its specific combination of hydroxyl and amine groups, which provide it with distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong and specific metal ion binding.

Properties

CAS No.

192313-54-5

Molecular Formula

C10H22N4O4

Molecular Weight

262.31 g/mol

IUPAC Name

N,N'-bis[2-(2-hydroxyethylamino)ethyl]oxamide

InChI

InChI=1S/C10H22N4O4/c15-7-5-11-1-3-13-9(17)10(18)14-4-2-12-6-8-16/h11-12,15-16H,1-8H2,(H,13,17)(H,14,18)

InChI Key

KTMOZIWLEVGBED-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(=O)NCCNCCO)NCCO

Origin of Product

United States

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